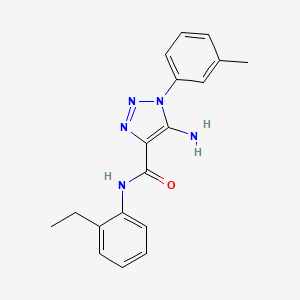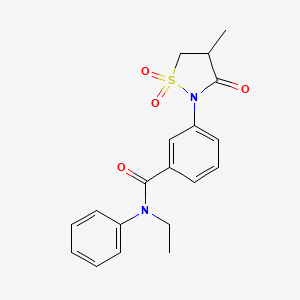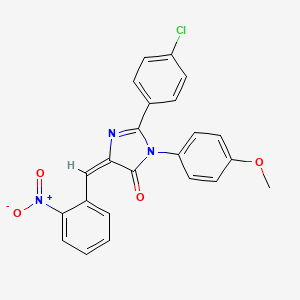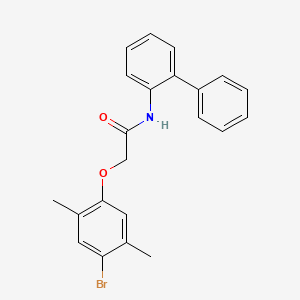![molecular formula C16H16BrClN2O2 B4961792 methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate, commonly known as Mecamylamine, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor (nAChR) antagonists. It is a non-competitive blocker of the nAChR, which is a type of receptor found in the central and peripheral nervous systems. Mecamylamine has been used in scientific research to investigate the physiological and biochemical effects of nAChR blockade.
作用机制
Mecamylamine acts as a non-competitive antagonist of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the ion channel activity of the receptor, leading to a decrease in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Mecamylamine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is associated with addiction and reward. It has also been shown to decrease the release of serotonin and norepinephrine, which are involved in mood regulation and pain perception.
实验室实验的优点和局限性
One of the advantages of using Mecamylamine in lab experiments is that it is a selective and potent methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate antagonist. It has been shown to have minimal off-target effects, which makes it a useful tool for investigating the role of this compound in various physiological and biochemical processes. However, one of the limitations of using Mecamylamine is that it has a short half-life, which can make it difficult to achieve and maintain steady-state concentrations in vivo.
未来方向
There are several future directions for the use of Mecamylamine in scientific research. One area of interest is the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Mecamylamine has been shown to have neuroprotective effects in animal models of these diseases, which suggests that it may have therapeutic potential. Another area of interest is the use of Mecamylamine in combination with other drugs to enhance their therapeutic efficacy. For example, it has been shown to enhance the effects of antidepressant drugs in animal models of depression.
合成方法
The synthesis of Mecamylamine involves the reaction of 2-amino-5-bromobenzyl chloride and 2-chlorobenzylamine with glycine methyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
Mecamylamine has been used in scientific research to investigate the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in various physiological and biochemical processes. It has been shown to be effective in blocking the effects of nicotine on the brain, which has led to its use in studies of addiction and withdrawal. Mecamylamine has also been used to investigate the role of this compound in pain perception, cognition, and memory.
属性
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-22-15(21)9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,16,20H,9,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRPDHENBJQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)



![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

